Arginyl-tyrosyl-aspartic acid

Description

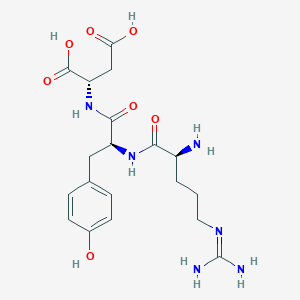

Arginyl-tyrosyl-aspartic acid (Arg-Tyr-Asp) is a tripeptide composed of the amino acids arginine, tyrosine, and aspartic acid. It was identified in the methanolic extract of Parthenium hysterophorus L. via liquid chromatography-mass spectrometry (LC-MS) . The compound eluted at a retention time of 8.435 minutes in positive electrospray ionization (ESI) mode, producing a prominent [M+H]+ ion with an m/z of 452.2022 .

Properties

CAS No. |

130022-72-9 |

|---|---|

Molecular Formula |

C19H28N6O7 |

Molecular Weight |

452.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C19H28N6O7/c20-12(2-1-7-23-19(21)22)16(29)24-13(8-10-3-5-11(26)6-4-10)17(30)25-14(18(31)32)9-15(27)28/h3-6,12-14,26H,1-2,7-9,20H2,(H,24,29)(H,25,30)(H,27,28)(H,31,32)(H4,21,22,23)/t12-,13-,14-/m0/s1 |

InChI Key |

AOJYORNRFWWEIV-IHRRRGAJSA-N |

SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)N)O |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)N)O |

Other CAS No. |

130022-72-9 |

sequence |

RYD |

Synonyms |

Arg-Tyr-Asp arginyl-tyrosyl-aspartic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Arginyl-tyrosyl-aspartic acid belongs to a class of small peptides and amino acid derivatives with diverse biological activities. Below is a comparative analysis with structurally or functionally related compounds identified in the same study or analogous research:

Table 1: Comparative Analysis of this compound and Related Compounds

Key Findings:

Structural Differences: Unlike Alaptide (a dipeptide), Arg-Tyr-Asp contains three residues, including charged amino acids that may improve water solubility and ionic interactions. Acetylation of Arg-Tyr-Asp (as in Acetyl-L-tyrosyl-L-arginyl-L-aspartic acid) introduces a hydrophobic group, likely enhancing membrane permeability but requiring specialized handling due to flammability and toxicity .

Functional Contrasts: Allelopathic Potential: Arg-Tyr-Asp and chlorogenic acid both contribute to allelopathy in P. hysterophorus, but through distinct mechanisms—peptide-receptor interactions vs. phenolic-mediated oxidative stress . Stability: Acetylated Arg-Tyr-Asp is more chemically stable than its non-acetylated counterpart but poses greater environmental and health hazards, including aquatic toxicity .

Analytical Behavior: Arg-Tyr-Asp elutes later than smaller peptides like Alaptide (8.435 vs. 8.004 min), reflecting its larger size and polarity. Its m/z (452.2022) aligns with its tripeptide structure, distinct from phenolic compounds like chlorogenic acid (m/z 354.0957) .

Research Implications and Limitations

Comparative analyses highlight its unique physicochemical properties but underscore the need for functional assays to confirm its allelopathic role. The acetylated variant’s safety profile also warrants further exploration to balance stability enhancements with environmental risks.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying arginyl-tyrosyl-aspartic acid in plant extracts?

- Methodological Answer : Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for identifying and quantifying this compound in complex matrices. Key parameters include:

- Positive Electrospray Ionization (ESI) mode to detect [M+H]+ ions.

- Retention time : 8.435 min under optimized LC conditions.

- Mass-to-charge ratio (m/z) : 452.2022 for precise identification .

- Calibration curves using synthetic standards are critical for accurate quantification.

Q. How should researchers prepare plant-derived samples for this compound analysis?

- Methodological Answer :

- Extraction : Use methanol-based solvents for polar compounds, ensuring minimal degradation of amino acid derivatives.

- Filtration : Centrifuge extracts at 10,000 × g for 15 min to remove particulates.

- Storage : Preserve samples at -80°C to prevent enzymatic or oxidative degradation .

- Validation : Include blank samples and spiked recovery tests to assess extraction efficiency .

Q. What experimental design considerations are critical for studying this compound bioactivity?

- Methodological Answer :

- Controls : Use negative controls (e.g., solvent-only) and positive controls (e.g., known bioactive peptides).

- Replicates : Perform triplicate measurements to account for technical variability.

- Dose-response curves : Test multiple concentrations (e.g., 0.1–100 µM) to establish potency and efficacy .

- Ethical reporting : Document all protocol deviations and confounding factors (e.g., co-extracted phytochemicals) .

Advanced Research Questions

Q. How can multivariate analysis resolve variability in LC-MS data for this compound quantification?

- Methodological Answer :

- Data Preprocessing : Apply normalization (e.g., total ion count) and log-transformation to reduce noise.

- Multivariate Tools : Use Principal Component Analysis (PCA) to detect batch effects and Partial Least Squares-Discriminant Analysis (PLS-DA) to identify biomarkers.

- Validation : Cross-validate models using independent datasets to avoid overfitting .

Q. What strategies address contradictions in reported bioactivity of this compound across studies?

- Methodological Answer :

- Meta-analysis : Pool data from multiple studies, adjusting for variables like solvent systems and cell lines.

- Mechanistic Studies : Combine in vitro assays (e.g., enzyme inhibition) with omics approaches (e.g., proteomics) to clarify modes of action.

- Reproducibility Checks : Replicate experiments using identical protocols from conflicting studies to isolate methodological discrepancies .

Q. How can extraction protocols for this compound be optimized to minimize interference from co-eluting compounds?

- Methodological Answer :

- Chromatographic Optimization : Adjust mobile phase gradients (e.g., acetonitrile/water with 0.1% formic acid) to improve separation.

- Tandem MS (MS/MS) : Use fragmentation patterns (e.g., m/z 452 → 310) to distinguish this compound from isobaric compounds.

- Solid-Phase Extraction (SPE) : Employ hydrophilic-lipophilic balance (HLB) cartridges to remove non-polar interferents .

Q. What integrative approaches link this compound’s presence with broader metabolic or signaling pathways?

- Methodological Answer :

- Multi-Omics Integration : Combine LC-MS data with transcriptomic (RNA-seq) or metabolomic profiles to map pathway associations.

- Network Analysis : Use tools like Cytoscape to visualize interactions between this compound and enzymes/receptors.

- Knockout Models : Apply CRISPR/Cas9 to silence related genes (e.g., integrins) and assess functional impacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.